molecular formula C31H30ClN3O4 B11066328 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B11066328
M. Wt: 544.0 g/mol
InChI Key: GBAXOLHXSQEDGE-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and an indole moiety. It is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl and methoxy groups. The final step involves the coupling of the indole derivative with the piperidine-carbonyl phenyl acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its specific structural features and the presence of the piperidine-carbonyl phenyl acetamide moiety. Similar compounds include:

Properties

Molecular Formula

C31H30ClN3O4

Molecular Weight

544.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C31H30ClN3O4/c1-20-26(19-29(36)33-24-12-8-21(9-13-24)30(37)34-16-4-3-5-17-34)27-18-25(39-2)14-15-28(27)35(20)31(38)22-6-10-23(32)11-7-22/h6-15,18H,3-5,16-17,19H2,1-2H3,(H,33,36)

InChI Key

GBAXOLHXSQEDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)C(=O)N5CCCCC5

Origin of Product

United States

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